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molecular formula C14H14O2 B8543926 1,4-Benzenediol, 2-(1-phenylethyl)- CAS No. 65565-58-4

1,4-Benzenediol, 2-(1-phenylethyl)-

Cat. No. B8543926
M. Wt: 214.26 g/mol
InChI Key: LMXZDVUCXQJEHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04661645

Procedure details

Styrene and hydroquinone are reacted to produce (1-phenylethyl) hydroquinone, i.e., ##STR1##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]1([CH:16]=[CH:15][C:13]([OH:14])=[CH:12][CH:11]=1)[OH:10]>>[C:3]1([CH:2]([C:11]2[CH:12]=[C:13]([OH:14])[CH:15]=[CH:16][C:9]=2[OH:10])[CH3:1])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C)C1=C(O)C=CC(=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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